K-252A (Epi) is a member of the indolocarbazole family of natural products, which has garnered significant attention due to its unique structural features and promising therapeutic potential. This compound is particularly noted for its kinase inhibitory activity, making it a subject of interest in medicinal chemistry and pharmacology. K-252A is derived from the fermentation of certain fungal species, specifically Nocardiopsis sp., and exhibits a complex molecular structure that contributes to its biological activities.
K-252A is classified as an alkaloid and is primarily sourced from the fermentation of Nocardiopsis sp., a type of actinobacteria. This compound belongs to the broader category of indolocarbazoles, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The classification of K-252A within this family underscores its potential utility in drug development, particularly as an inhibitor of various kinases involved in cell signaling pathways.
The synthesis of K-252A has been achieved through various methods, including total synthesis and semi-synthetic approaches. One notable method involves the use of rhodium carbenoid chemistry, which facilitates the construction of complex molecular frameworks characteristic of indolocarbazoles. The total synthesis process typically includes multiple steps such as cyclization and functional group transformations to yield the final product.
In one study, the total synthesis of K-252A was completed by developing new synthetic routes that enhance efficiency and yield. The synthesis often requires careful control of reaction conditions to ensure high stereochemical purity and to avoid unwanted side reactions. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry is crucial for characterizing the synthesized compound.
K-252A features a complex molecular structure characterized by a fused indole and carbazole moiety. The stereochemistry around the sugar alcohol component is critical for its biological activity. X-ray crystallography has been employed to elucidate the absolute stereochemistry of this compound.
The molecular formula for K-252A is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 342.35 g/mol. Its structural details reveal important functional groups that contribute to its interaction with biological targets.
K-252A undergoes various chemical reactions that are essential for its biological activity. Notably, it acts as an inhibitor of several receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR2) and tropomyosin receptor kinase A (TrkA). These interactions are critical for modulating signaling pathways involved in cell proliferation and survival.
The inhibition mechanism often involves binding to the ATP-binding site of these kinases, preventing substrate phosphorylation. This competitive inhibition can be quantitatively assessed using enzyme kinetics studies, where K-252A demonstrates potent inhibitory effects at nanomolar concentrations.
The mechanism by which K-252A exerts its biological effects involves multiple pathways. Primarily, it inhibits key kinases that play roles in cell signaling related to growth and differentiation. By blocking these pathways, K-252A can induce apoptosis in cancer cells and modulate neuroprotective responses.
In vitro studies have shown that K-252A exhibits significant inhibitory activity against TrkA with an IC₅₀ value around 1 nM, indicating its potency as a therapeutic agent. Additionally, its ability to inhibit VEGFR2 suggests potential applications in oncology and vascular biology.
K-252A is typically presented as a white to pale yellow solid with moderate solubility in organic solvents like dimethyl sulfoxide and methanol. Its melting point ranges around 150–160 °C.
Chemically, K-252A is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile indicates susceptibility to oxidation and hydrolysis, which must be considered during storage and handling.
K-252A has been extensively studied for its applications in cancer therapy due to its kinase inhibitory properties. It has also shown promise in neurobiology as a neuroprotective agent capable of enhancing neuronal survival in models of neurodegenerative diseases. Furthermore, ongoing research explores its potential use in treating conditions characterized by abnormal cell proliferation or inflammation.
K-252A was first isolated in 1986 from the fermentation broth of Nocardiopsis sp. K-252a, a soil-derived actinomycete. Researchers identified it during a screening program for microbial metabolites with protein kinase inhibitory activity. Initial biochemical characterization revealed its extraordinary potency against protein kinase C (PKC), with a reported IC₅₀ value of 32.9 nM [1] [10]. This discovery positioned K-252A as one of the most potent naturally occurring PKC inhibitors known at the time, surpassing the activity of many synthetic compounds. The producing organism, Nocardiopsis, belongs to a genus known for generating structurally complex secondary metabolites with bioactive properties. Fermentation optimization studies showed that K-252A production occurred under aerobic conditions in nutrient-rich media, with the compound subsequently purified using chromatographic techniques based on its solubility in organic solvents like dichloromethane and methanol [2] [8]. The identification of K-252A sparked interest in microbial indolocarbazole alkaloids as a rich source of kinase-targeted therapeutics and inspired the isolation of related compounds (K-252B, C, D) from the same microbial source [3].
K-252A belongs to the bisindolocarbazole alkaloid family, characterized by a complex tetracyclic ring system formed by two indole units fused to a central pyrrolocarbazole core. Its molecular formula is C₂₇H₂₁N₃O₅ (molecular weight: 467.48 Da) [7] [8]. Structurally, K-252A is classified as a staurosporine analog, sharing the core aglycone structure but differing in its glycosidic moiety. While staurosporine features a glycosidic bond between a sugar unit and the aglycone nitrogen, K-252A contains a carbocyclic sugar moiety linked via a carbon-carbon bond at the C-3′ position of the sugar ring [2] [3]. This moiety consists of a methyl ester-functionalized cyclopentane ring with three chiral centers (C-3′, C-10′, C-12′), contributing significantly to its three-dimensional conformation and biological activity. The core planar bisindolocarbazole unit facilitates ATP-competitive binding to the catalytic cleft of kinases, while the sugar moiety modulates selectivity and potency [6]. X-ray crystallography and NMR studies confirm that the natural isomer of K-252A possesses (9S,10R,12R) stereochemistry [5] [9].
Table 1: Key Natural Bisindolocarbazole Kinase Inhibitors
Compound | Producing Microorganism | Core Structure | Distinctive Feature | Primary Kinase Target (IC₅₀) |
---|---|---|---|---|
K-252A | Nocardiopsis sp. | Bisindolocarbazole | Carbocyclic sugar methyl ester | PKC (32.9 nM) [1] |
Staurosporine | Streptomyces staurosporeus | Bisindolocarbazole | Glycosidic sugar unit | PKC (2.7 nM) [3] |
Rebeccamycin | Saccharothrix aerocolonigenes | Bisindolocarbazole | Disaccharide group | Topoisomerase I (not kinase inhibitor) |
UCN-01 | Streptomyces sp. N-126 | 7-Hydroxystaurosporine | C-7 hydroxylation | PKC (4.1 nM) [3] |
The term "K-252A(Epi)" refers specifically to synthetic epimers of natural K-252A generated through stereochemical inversion at the C-3′ position of its carbocyclic sugar moiety. The natural configuration at C-3′ is R, but epimerization yields the 3′S diastereomer [(3′S)-epi-K-252A] [5] [9]. This stereochemical modification, while seemingly minor, induces significant changes in molecular recognition and kinase inhibitory profiles due to altered hydrogen-bonding interactions within kinase ATP-binding pockets. Molecular modeling studies comparing (3′R)-K-252A and (3′S)-epi-K-252A revealed that the inverted 3′-OH group in the epimer forms novel hydrogen bonds with conserved residues Glu27 and Arg195 in the TrkA tyrosine kinase domain—interactions sterically inaccessible to the natural isomer [5]. Consequently, (3′S)-epi-K-252A exhibits dramatically enhanced potency against TrkA (IC₅₀ = 3 nM) compared to natural K-252A (IC₅₀ ≈ 20-25 nM) and demonstrates exceptional selectivity (>280-fold over PKC; IC₅₀ = 850 nM) [5] [9]. This stereospecific activity underscores the critical role of the 3′-hydroxyl orientation in determining target specificity within the kinome. The synthesis of 3′-epi-K-252A involves semisynthetic modification of natural K-252A using protecting group strategies and Mitsunobu inversion or chiral resolution techniques, enabling precise investigation of structure-activity relationships [9].
Table 2: Kinase Selectivity Profile of Natural K-252A vs. (3'S)-epi-K-252A
Kinase Target | Natural K-252A (IC₅₀) | (3'S)-epi-K-252A (IC₅₀) | Selectivity Shift |
---|---|---|---|
TrkA (tyrosine kinase) | 3-25 nM [3] [6] | 3 nM [5] [9] | Enhanced activity |
Protein Kinase C (PKC) | 18-470 nM [6] [8] | 850 nM [5] | Reduced activity |
cAMP-dependent Kinase (PKA) | 140 nM [6] | Not reported | Unknown |
Ca²⁺/Calmodulin Kinase II (CaMKII) | 270 nM [6] | >850 nM* | Greatly reduced |
Phosphorylase Kinase | 1.7 nM [6] | Not reported | Unknown |
*Inferred from reduced PKC affinity and structural similarity.
Table 3: Impact of C-3′ Stereochemistry on Molecular Interactions
Parameter | Natural K-252A (3′R) | (3′S)-epi-K-252A | Functional Consequence |
---|---|---|---|
C-3′ Configuration | R | S | Altered spatial orientation of 3′-OH |
Key H-bond Interactions | Weak/no interaction with Glu27 | Strong H-bond with Glu27 | Enhanced TrkA binding affinity |
No interaction with Arg195 | H-bond with Arg195 | Stabilized kinase-inhibitor complex | |
TrkA Inhibition (IC₅₀) | ~20 nM | 3 nM [5] [9] | ~7-fold increase in potency |
PKC Inhibition (IC₅₀) | 18-470 nM | 850 nM [5] | Significant loss of potency |
Selectivity (TrkA vs PKC) | <26-fold | >280-fold [5] | Dramatically improved selectivity |
The development of K-252A epimers exemplifies rational stereochemical optimization of natural products for enhanced target specificity. By manipulating a single chiral center, researchers transformed a broadly active kinase inhibitor into a more selective agent with potential applications in neuroscience (targeting neurotrophin signaling) and oncology (inhibiting Trk-driven tumors) [5] [9]. Preclinical studies indicate that (3′S)-epi-K-252A effectively blocks NGF-induced TrkA autophosphorylation in PC12 cells at concentrations below 10 nM, confirming its cellular activity and validating the stereochemical design principle [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7